1-Methyl-d3-3-phenylpiperazine
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Overview
Description
1-Methyl-d3-3-phenylpiperazine is a derivative of benzyl and benzyl piperazine. It is primarily used as a reference material in forensic laboratories and proteomics research . The compound has a molecular formula of C11H13D3N2 and a molecular weight of 179.28 . It affects the central and autonomic nervous systems, blood pressure, and smooth muscle .
Preparation Methods
The synthesis of 1-Methyl-d3-3-phenylpiperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Another method involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection to yield 1-alkyl-3-phenylpiperazine . Industrial production methods often use novel intermediates like 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine .
Chemical Reactions Analysis
1-Methyl-d3-3-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and lithium aluminum hydride . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and other phenylpiperazine derivatives .
Scientific Research Applications
1-Methyl-d3-3-phenylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a reference material in forensic laboratories and is used in proteomics research . The compound is also employed in the study of the central and autonomic nervous systems, blood pressure regulation, and smooth muscle function .
Mechanism of Action
The mechanism of action of 1-Methyl-d3-3-phenylpiperazine involves its interaction with the central and autonomic nervous systems. It affects blood pressure and smooth muscle function by targeting specific molecular pathways and receptors . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on the nervous system are well-documented .
Comparison with Similar Compounds
1-Methyl-d3-3-phenylpiperazine is similar to other piperazine derivatives such as 1-Phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine . These compounds share similar structures and biological activities but differ in their specific effects and applications. For example, 1-Phenylpiperazine and 1-(4-methylphenyl)piperazine are used as intestinal permeation enhancers, while this compound is primarily used in forensic and proteomics research .
Biological Activity
1-Methyl-d3-3-phenylpiperazine is a deuterated derivative of 3-phenylpiperazine, which has garnered attention due to its potential biological activities, particularly in relation to dopamine receptors. This compound is often utilized in pharmacological research to explore its interactions with various biological targets, particularly in the context of neuropharmacology.
Property | Value |
---|---|
Molecular Formula | C11H13D3N2 |
Molecular Weight | 179.28 g/mol |
IUPAC Name | This compound |
This compound primarily acts as a dopamine receptor modulator , with a specific affinity for the D3 dopamine receptor (D3R). This receptor is part of the D2-like family of G-protein-coupled receptors (GPCRs), which are implicated in various neurological processes and disorders. The compound has been studied for its potential role in treating conditions such as substance use disorders and psychostimulant addiction .
Interaction with Dopamine Receptors
Research indicates that this compound exhibits both agonistic and antagonistic properties depending on the receptor subtype and the physiological context. It has shown selective binding to D3R, which is crucial for mediating dopaminergic signaling pathways associated with reward and addiction behaviors .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit forskolin-induced adenylyl cyclase activity in cells expressing D3 receptors. This suggests that the compound acts as an agonist at these receptors, potentially modulating downstream signaling pathways involved in neurotransmission .
In Vivo Studies
Studies involving rodent models have further elucidated the biological activity of this compound. For instance, experiments have shown that administration of this compound can attenuate L-DOPA-induced abnormal involuntary movements (AIMs), indicating its potential therapeutic effects in managing dyskinesia associated with Parkinson's disease treatments .
Case Studies and Research Findings
Several case studies have documented the effects of this compound on behavioral outcomes in animal models:
- Case Study 1: A study involving male Sprague-Dawley rats demonstrated that treatment with this compound reduced AIMs scores significantly compared to control groups, suggesting its efficacy in modulating dopaminergic activity during L-DOPA therapy .
- Case Study 2: Another investigation focused on the compound's effects on anxiety-like behaviors in rodents, where it was found to exhibit anxiolytic properties at certain dosages, further supporting its role as a modulator of dopaminergic signaling .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
InChI Key |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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